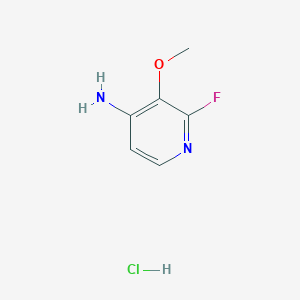

2-Fluoro-3-methoxypyridin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

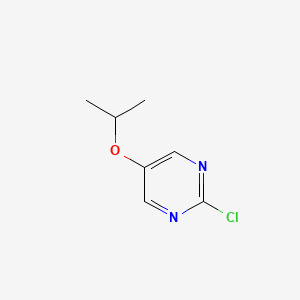

“2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C6H7FN2O.ClH . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methoxypyridin-4-amine hydrochloride” is 1S/C6H7FN2O.ClH/c1-10-5-4 (8)2-3-9-6 (5)7;/h2-3H,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Antibacterial Activity

Pyridonecarboxylic acids, including derivatives related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, have shown potential as antibacterial agents. Egawa et al. (1984) synthesized and evaluated compounds with substituted cyclic amino groups, finding several to be more active than enoxacin and worthy of further biological study (Egawa et al., 1984).

Histochemical Applications

Björklund and Stenevi (1970) discovered that hydrochloric acid catalyzes the formation of fluorophores in the histochemical condensation reaction with gaseous formaldehyde and certain phenylethylamines and indolylethylamines, which includes derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride (Björklund & Stenevi, 1970).

Role in Synthesis of Nucleosides

Nesnow and Heidelberger (1975) reported the isolation of 4-Amino-5-fluoro-2-pyridone, a hydrochloride salt derivative from the dealkylation of 4-amino-5-fluoro-2-methoxypyridine. This process played a crucial role in the synthesis of blocked nucleosides, showcasing the compound's significance in nucleoside synthesis (Nesnow & Heidelberger, 1975).

Synthesis Methodology

Kuduk et al. (2005) developed an efficient method for synthesizing fluoropyridines, including derivatives of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride, via the fluorodenitration reaction. This method is general for nitro-substituted pyridines and notable for its mild conditions and general applicability (Kuduk et al., 2005).

Antitumor Activity

Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 2-Fluoro-3-methoxypyridin-4-amine hydrochloride. The study revealed significant cytotoxic activity against murine and human tumor cell lines (Tsuzuki et al., 2004).

Fluorescence Probes

Gabe et al. (2006) synthesized 4-methoxy-substituted BODIPY derivatives, demonstrating improved solubility in aqueous solutions and potential for developing novel fluorescence probes. The study exemplifies the utility of 2-Fluoro-3-methoxypyridin-4-amine hydrochloride derivatives in creating sensitive and specific fluorescence probes (Gabe et al., 2006).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2-fluoro-3-methoxypyridin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O.ClH/c1-10-5-4(8)2-3-9-6(5)7;/h2-3H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMCAJWXUKTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxypyridin-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)

![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)